(3-(N-Phenylsulfamoyl)phenyl)boronic acid
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Overview
Description
(3-(N-Phenylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-Phenylsulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of aniline with chlorosulfonic acid to form N-phenylsulfamoyl chloride.
Coupling with Boronic Acid: The N-phenylsulfamoyl chloride is then coupled with a boronic acid derivative, such as phenylboronic acid, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(N-Phenylsulfamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted phenylsulfamoyl derivatives.
Scientific Research Applications
(3-(N-Phenylsulfamoyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(N-Phenylsulfamoyl)phenyl)boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting enzymes with active site serine residues.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the phenylsulfamoyl group.
3-Formylphenylboronic Acid: A boronic acid derivative with a formyl group instead of the phenylsulfamoyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
(3-(N-Phenylsulfamoyl)phenyl)boronic acid is unique due to the presence of the phenylsulfamoyl group, which can impart different reactivity and binding properties compared to simpler boronic acids. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical reactivity are desired .
Properties
Molecular Formula |
C12H12BNO4S |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
[3-(phenylsulfamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14-16H |
InChI Key |
SPCPUZDVDUTVFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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